molecular formula C20H17F2N3OS B11279356 N-(3,4-Difluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine

N-(3,4-Difluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B11279356
M. Wt: 385.4 g/mol
InChI Key: XAZBZMRQDGTLGX-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound that features a quinoline core, a thiomorpholine ring, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Difluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the thiomorpholine ring and the difluorophenyl group. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Thiomorpholine Ring: This step may involve nucleophilic substitution reactions where a thiomorpholine derivative is introduced to the quinoline core.

    Attachment of the Difluorophenyl Group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a difluorophenyl boronic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Difluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, organometallics, and acids/bases are commonly employed.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline or difluorophenyl derivatives.

Scientific Research Applications

N-(3,4-Difluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: The compound is used to investigate biological pathways and molecular targets.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs.

    Chemical Biology: The compound is used in chemical biology to study protein-ligand interactions and cellular processes.

Mechanism of Action

The mechanism of action of N-(3,4-Difluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a kinase enzyme, resulting in the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Difluorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    N-(3,4-Difluorophenyl)-3-(piperidine-4-carbonyl)quinolin-4-amine: Similar structure but with a piperidine ring instead of a thiomorpholine ring.

Uniqueness

N-(3,4-Difluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is unique due to the presence of the thiomorpholine ring, which may confer distinct biological activity and pharmacokinetic properties compared to its analogs. The difluorophenyl group also enhances its binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C20H17F2N3OS

Molecular Weight

385.4 g/mol

IUPAC Name

[4-(3,4-difluoroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C20H17F2N3OS/c21-16-6-5-13(11-17(16)22)24-19-14-3-1-2-4-18(14)23-12-15(19)20(26)25-7-9-27-10-8-25/h1-6,11-12H,7-10H2,(H,23,24)

InChI Key

XAZBZMRQDGTLGX-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC(=C(C=C4)F)F

Origin of Product

United States

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